molecular formula C8H18N2O B1275173 1-(3-Amino-propyl)-piperidin-4-ol CAS No. 4608-78-0

1-(3-Amino-propyl)-piperidin-4-ol

Cat. No. B1275173
CAS RN: 4608-78-0
M. Wt: 158.24 g/mol
InChI Key: BNUCAKHAFXRILR-UHFFFAOYSA-N
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Description

The compound "1-(3-Amino-propyl)-piperidin-4-ol" is a piperidine alkaloid derivative, which is a class of compounds known for their presence in natural products and potential pharmacological activities. Piperidine alkaloids often contain amino alcohol units, which are structural motifs of interest due to their biological relevance and synthetic challenges associated with their preparation .

Synthesis Analysis

The synthesis of piperidine alkaloids containing amino alcohol units can be achieved through various synthetic strategies. One approach involves the regio- and stereoselective oxymercuration-demercuration of 2-alkenyl piperidines, which is directed by protecting groups to yield the desired piperidine alkaloids . Another method includes the asymmetric synthesis of 4-substituted 3-amino piperidines using a ring-closing metathesis reaction, starting from protected D-serine, followed by stereoselective hydrogenation . These methods demonstrate the ability to control stereochemistry, which is crucial for the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related piperidine compounds have been extensively studied. Techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy are employed to characterize these molecules. Density Functional Theory (DFT) calculations, including HOMO-LUMO bandgap energy and electron excitation analysis, provide insights into the electronic properties and reactivity of these compounds . Additionally, molecular docking studies can be used to predict the interaction of these compounds with biological targets, such as VEGFR-2 kinase inhibitors .

Chemical Reactions Analysis

Piperidine alkaloids can undergo various chemical reactions, which are essential for the modification of their structures and the enhancement of their biological activities. For instance, the synthesis and structure-activity relationship studies of modified piperidine derivatives as antifungal agents involve the introduction of pyridinyl and piperidinylmethyl amino groups, which significantly affect their potency against Candida albicans . The reactivity of different substituents on the piperidine ring can also be studied through NMR spectroscopy, providing insights into the conformational preferences and dynamic behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as "1-(3-Amino-propyl)-piperidin-4-ol," are influenced by their molecular structures. The introduction of different substituents can affect properties like solubility, boiling point, and stability. For example, the synthesis of a plant growth stimulator based on a related piperidine compound demonstrates the practical applications of these properties in agricultural contexts . The study of these properties is essential for the development of piperidine-based pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Application in Nanotechnology

    • Field : Nanotechnology
    • Summary : Silica-based nanoparticles, which can be functionalized with various groups including 3-aminopropyl groups, have been used in a variety of applications .
    • Methods : The nanoparticles are typically synthesized and then functionalized with the desired groups. In one example, magnetic silica nanoparticles were modified with (3-aminopropyl)-trimethoxysilane (APTS), a similar compound to the one you’re asking about .
    • Results : These functionalized nanoparticles have been used in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .
  • Application in Organic Synthesis

    • Field : Organic Synthesis
    • Summary : 1-(3-Aminopropyl)-4-methylpiperazine, a compound similar to 1-(3-Amino-propyl)-piperidin-4-ol, is used as a precursor in organic synthesis .
    • Methods : It is used for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride .
    • Results : The product of this reaction is furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide .
  • Application in Environmental Remediation

    • Field : Environmental Remediation
    • Summary : A derivative of 3-aminopropylamine, 4-(3-aminopropylamino)-1-hydroxy-2-(1H)-pyrimidinone (HOPY-PrN), has shown potential in chelating metal ions like FeIII, AlIII, and ThIV.
    • Methods : The compound is used to sequester metal ions, suggesting applications in environmental remediation.
    • Results : The compound has shown potential for sequestering metal ions.
  • Application in Anion Binding Studies

    • Field : Anion Binding Studies
    • Summary : Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and studied for anion binding .
    • Methods : The receptors are synthesized and then studied for their anion binding properties .
    • Results : The study found that these receptors have selectivity for hydrogen sulfate over sulfate .
  • Application in Anion Recognition

    • Field : Anion Recognition
    • Summary : Tris(3-aminopropyl)amine-based tripodal receptors have been used for anion recognition, particularly for azide .
    • Methods : The receptors are designed to explore the prospect for a particular anion recognition. UV-Vis, 1H-NMR, and IR spectroscopy studies indicate that these receptors can sense azide anion colorimetrically .
    • Results : The receptor L1 shows the highest binding strength towards azide anion. The association constant and limits of detection for receptor L1 with azide is found to be 8.4X10^5 M^−1 and 3.16X10^−6 M respectively .
  • Application in Biosensing

    • Field : Biosensing
    • Summary : 3-Aminopropyltriethoxysilane (APTES), a compound similar to 1-(3-Amino-propyl)-piperidin-4-ol, is frequently used for surface functionalization on oxide surfaces in biosensing applications .
    • Methods : The silanization process with APTES is used for surface functionalization and bioreceptor immobilization, which are critical processes in developing a highly sensitive and selective biosensor .
    • Results : Optimizing the deposition process of the APTES layer leads to improved repeatability and sensitivity of the biosensor .
  • Application in Anion Recognition

    • Field : Anion Recognition
    • Summary : Tris(3-aminopropyl)amine-based tripodal receptors have been used for anion recognition, particularly for azide .
    • Methods : The receptors are designed to explore the prospect for a particular anion recognition. UV-Vis, 1H-NMR, and IR spectroscopy studies indicate that these receptors can sense azide anion colorimetrically .
    • Results : The receptor L1 shows the highest binding strength towards azide anion. The association constant and limits of detection for receptor L1 with azide is found to be 8.4X10^5 M^−1 and 3.16X10^−6 M respectively .
  • Application in Surface Functionalization

    • Field : Surface Functionalization
    • Summary : 3-Aminopropyltriethoxysilane (APTES), a compound similar to 1-(3-Amino-propyl)-piperidin-4-ol, is frequently used for surface functionalization on oxide surfaces in biosensing applications .
    • Methods : The silanization process with APTES is used for surface functionalization and bioreceptor immobilization, which are critical processes in developing a highly sensitive and selective biosensor .
    • Results : Optimizing the deposition process of the APTES layer leads to improved repeatability and sensitivity of the biosensor .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage .

Future Directions

A novel anion exchange membrane was synthesized via crosslinking of the quaternized polyepichlorohydrin (QPECH) by 1-(3-aminopropyl)imidazole grafted poly(arylene ether ketone) (PAEK-API). The aim of this research was focused on the improvement of its electrical properties (EC electric conductivity), as well as its sorption capacity for cesium ions .

properties

IUPAC Name

1-(3-aminopropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUCAKHAFXRILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405714
Record name 1-(3-Amino-propyl)-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-propyl)-piperidin-4-ol

CAS RN

4608-78-0
Record name 1-(3-Aminopropyl)-4-piperidinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Amino-propyl)-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropyl)piperidin-4-ol
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Synthesis routes and methods

Procedure details

Ethanol (200 ml) and palladium carbon (2.5 g) were added to benzyl N-(3-(4-hydroxypiperidino)propyl)carbamate (2.96 g); and the reaction mixture was stirred vigorously under hydrogen atmosphere overnight. Palladium carbon was removed by filtration, and the filtrate was concentrated to yield the title compound (1.5 g).
Name
benzyl N-(3-(4-hydroxypiperidino)propyl)carbamate
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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